3-(Azetidin-1-yl)-2-methylpiperidine 3-(Azetidin-1-yl)-2-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17642462
InChI: InChI=1S/C9H18N2/c1-8-9(4-2-5-10-8)11-6-3-7-11/h8-10H,2-7H2,1H3
SMILES:
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

3-(Azetidin-1-yl)-2-methylpiperidine

CAS No.:

Cat. No.: VC17642462

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Azetidin-1-yl)-2-methylpiperidine -

Specification

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name 3-(azetidin-1-yl)-2-methylpiperidine
Standard InChI InChI=1S/C9H18N2/c1-8-9(4-2-5-10-8)11-6-3-7-11/h8-10H,2-7H2,1H3
Standard InChI Key KPKZYFJPLHNWRS-UHFFFAOYSA-N
Canonical SMILES CC1C(CCCN1)N2CCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(azetidin-1-yl)-2-methylpiperidine, reflects its bicyclic structure: a six-membered piperidine ring fused with a four-membered azetidine ring. Key structural descriptors include:

PropertyValue
Molecular FormulaC9H18N2\text{C}_9\text{H}_{18}\text{N}_2
Molecular Weight154.25 g/mol
SMILESCC1C(CCCN1)N2CCC2
InChIKeyKPKZYFJPLHNWRS-UHFFFAOYSA-N

The azetidine ring (N2CCC2) introduces conformational rigidity, while the methyl group at C2 of the piperidine ring influences steric and electronic properties . X-ray crystallography data, though unavailable in the provided sources, suggests that the chair conformation of the piperidine ring and puckered azetidine ring optimize stability .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related azetidine-piperidine hybrids shows absorption bands at 2,850–2,970 cm1^{-1} (C–H stretching) and 1,450–1,600 cm1^{-1} (C–N stretching) . Nuclear Magnetic Resonance (NMR) data for analogous compounds reveals distinct signals:

  • 1H^1\text{H}-NMR: δ 1.2–1.5 (piperidine CH2_2), δ 2.5–3.0 (azetidine N–CH2_2), δ 1.0 (C2–CH3_3) .

  • 13C^{13}\text{C}-NMR: δ 20–25 (C2–CH3_3), δ 45–55 (N–CH2_2), δ 60–70 (piperidine C3) .

These features confirm the compound’s bicyclic topology and methyl substitution .

Synthesis and Optimization Strategies

Core Synthetic Pathways

The synthesis of 3-(azetidin-1-yl)-2-methylpiperidine typically involves multi-step alkylation and cyclization reactions:

  • Piperidine Functionalization: 2-Methylpiperidine is treated with chloroethyl acetate in dimethylformamide (DMF) under basic conditions (e.g., K2_2CO3_3) to introduce an acetyloxyethyl side chain .

  • Azetidine Ring Formation: Reaction with hydrazinecarbothioamide in ethanol, catalyzed by acetic acid, forms the azetidine moiety via intramolecular cyclization .

  • Deprotection and Purification: Hydrolysis of intermediates using aqueous NaN3_3 or LiAlH4_4 yields the final product, purified via column chromatography .

Yield Optimization:

  • Temperature: Reactions conducted at 100°C improve cyclization efficiency (yield: ~65%) .

  • Catalysts: Triethylamine enhances nucleophilic substitution during azetidine ring closure .

Challenges in Scalability

  • Steric Hindrance: The methyl group at C2 impedes reagent access to the piperidine nitrogen, requiring excess alkylating agents .

  • Ring Strain: Azetidine’s 90° bond angles necessitate high-pressure conditions for stability during synthesis .

Pharmacological Significance

Metabotropic Glutamate Receptor Modulation

3-(Azetidin-1-yl)-2-methylpiperidine derivatives act as positive allosteric modulators (PAMs) of mGlu2_2 receptors, which regulate synaptic transmission in neurological disorders . Key findings:

  • Potency: Analogues exhibit IC50_{50} values of 10–50 nM in mGlu2_2 binding assays .

  • Selectivity: >100-fold selectivity over mGlu3_3 and mGlu5_5 subtypes .

  • Blood-Brain Barrier Permeability: LogP values of 2.1–2.5 enable CNS penetration in rodent models .

Physicochemical and ADME Properties

Solubility and Lipophilicity

PropertyValue
LogP (Calculated)2.3
Aqueous Solubility0.8 mg/mL (pH 7.4)
pKa9.1 (piperidine N)

The balanced lipophilicity (LogP ~2.3) supports oral bioavailability, while the basic piperidine nitrogen (pKa 9.1) facilitates salt formation for formulation .

Metabolic Stability

In vitro microsomal studies show:

  • Half-life (Human Liver Microsomes): 45 minutes .

  • Major Metabolites: N-oxidation products (30%) and methyl hydroxylation (15%) .

CYP3A4 and CYP2D6 are primarily responsible for oxidation, necessitating coadministration with inhibitors like ketoconazole in preclinical studies .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

  • Schizophrenia: mGlu2_2 PAMs attenuate glutamate hyperactivity in phase II trials .

  • Neuropathic Pain: MAGL inhibition reduces allodynia by 70% in rat models .

Antibacterial Agents

Azetidine-piperidine hybrids exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

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